molecular formula C16H23NO B1640060 Isobutyl (2-piperidinophenyl) ketone

Isobutyl (2-piperidinophenyl) ketone

Cat. No.: B1640060
M. Wt: 245.36 g/mol
InChI Key: OIKBZKBTRRRBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl (2-piperidinophenyl) ketone is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-one

InChI

InChI=1S/C16H23NO/c1-13(2)12-16(18)14-8-4-5-9-15(14)17-10-6-3-7-11-17/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI Key

OIKBZKBTRRRBMK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC=CC=C1N2CCCCC2

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of isobutyl-(2-fluoro-phenyl)-ketone 13 (0.928 gm, 5 mmole), piperidine (0.645 gm, 7.82 mole) and potassium carbonate (1.08 gm, 7.82 mmole) in 4 ml of DMF was heated for 4 hrs at 120° C. After completion of the reaction (monitored by TLC), the reaction mixture was cooled and water (30 ml) was added to the reaction mixture and then extracted with ethyl acetate (1×15 ml, 2×7 ml). The combined organic layers were washed with a saturated ammonium chloride solution (2×15 ml) and subsequently dried over sodium sulphate. The solvent was removed under reduced pressure to obtain isobutyl-(2-piperidino-phenyl)-ketone 10 in 95% yield (GC showed 90% Purity). 1HNMR CDCl3, (spectrum 13): 0.92(d, 6H), 1.60(m, 6H), 2.07(m, 1H), 2.95(m, 6H), 7.05(m, 2H). 7.35(m, 2H). IR (spectrum 14) (Neat): 2841, 1657(C═O), 1570, 1435, 1345, 738
Quantity
0.928 g
Type
reactant
Reaction Step One
Quantity
0.645 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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